

Unveiling the Linear Geometry of Dimethylcadmium in the Gas Phase: A Technical Guide

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Compound of Interest

Compound Name: Dimethylcadmium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **dimethylcadmium** ($\text{Cd}(\text{CH}_3)_2$) in the gas phase. It delves into the experimentally determined structural parameters, the spectroscopic techniques employed for their determination, and the detailed experimental protocols utilized in these seminal studies. This document is intended to serve as a detailed resource for researchers and professionals in chemistry and materials science.

Molecular Structure and Bonding

In the gaseous state, **dimethylcadmium** adopts a linear C—Cd—C geometry, a structural characteristic determined through spectroscopic and electron diffraction studies. The cadmium atom is centrally located, flanked by two methyl groups. This linearity is a key feature of its gas-phase structure.

The primary bonding parameters that define the molecule's structure have been quantified through various experimental techniques. The crucial cadmium-carbon (Cd—C) bond length has been reported with high precision. A notable study utilizing high-resolution rotational Raman spectroscopy determined this distance to be 211.2 ± 0.4 picometers (pm).^[1] Another generally accepted value for the Cd-C bond length is 213 pm.^{[2][3]}

While the primary focus of many studies has been the linear heavy-atom backbone, the geometry of the methyl groups is also a critical aspect of the molecule's overall structure. The carbon-hydrogen (C—H) bond length and the hydrogen-carbon-hydrogen (H—C—H) bond angle within the methyl groups are generally assumed to be close to typical values for methyl groups in other organometallic compounds, though specific experimental values for gaseous **dimethylcadmium** are not readily available in the literature. In many structural analyses, these parameters are often assumed or fixed based on data from similar molecules. For instance, a typical C-H bond length is approximately 109 pm, and the H-C-H bond angle is tetrahedral, around 109.5°.

Quantitative Structural and Spectroscopic Data

The molecular parameters and vibrational frequencies of **dimethylcadmium** in the gas phase are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Geometry of Gaseous **Dimethylcadmium**

Parameter	Value	Experimental Method
Cd—C Bond Length	211.2 ± 0.4 pm[1]	High-Resolution Rotational Raman Spectroscopy
Cd—C Bond Length	213 pm[2][3]	General Reference
C—Cd—C Bond Angle	180° (Linear)[2][3]	Inferred from Spectroscopic and Diffraction Data

Table 2: Gas-Phase Vibrational Frequencies of **Dimethylcadmium**

Symmetry	Mode	Assignment	Wavenumber (cm ⁻¹)
a ₁ '	v ₁	CH ₃ s-stretch	2923
a ₁ '	v ₂	CH ₃ s-deform	1136
a ₁ '	v ₃	CCd s-stretch	535
a ₂ "	v ₄	CH ₃ s-stretch	2923
a ₂ "	v ₅	CH ₃ s-deform	1136
a ₂ "	v ₆	CCd a-stretch	535
e'	v ₇	CH ₃ d-stretch	2980
e'	v ₈	CH ₃ d-deform	1427
e'	v ₉	CH ₃ rock	634
e"	v ₁₀	CH ₃ d-stretch	2980
e"	v ₁₁	CH ₃ d-deform	1427
e"	v ₁₂	CH ₃ rock	634

Data sourced from the NIST Chemistry WebBook.^{[4][5]} Note: The assignments follow the D_{3d} point group, assuming free rotation of the methyl groups. s = symmetric, a = asymmetric, d = degenerate.

Experimental Protocols

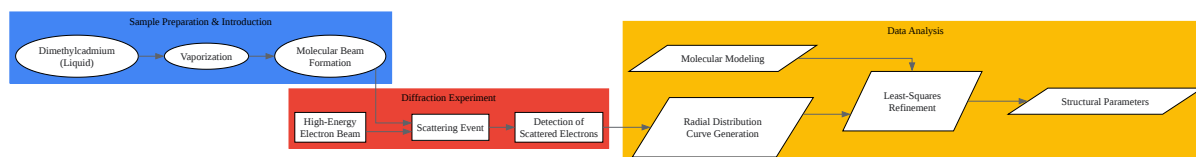
The determination of the molecular structure of gaseous **dimethylcadmium** relies on sophisticated experimental techniques. Below are detailed descriptions of the general methodologies for the key experiments cited.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase.

Methodology:

- **Sample Introduction:** A gaseous sample of **dimethylcadmium** is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
- **Electron Beam Interaction:** A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.
- **Scattering:** The electrons are scattered by the electric field of the atoms in the **dimethylcadmium** molecules. The scattering pattern is a series of concentric rings, the intensity of which depends on the interatomic distances within the molecules.
- **Detection:** The scattered electrons are detected on a photographic plate or a modern imaging plate detector.
- **Data Analysis:**
 - The radial distribution of scattered electron intensity is measured.
 - This intensity data is mathematically transformed to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other.
 - Peaks in the radial distribution curve correspond to specific interatomic distances (e.g., Cd—C, C...C, Cd...H, C...H).
 - A theoretical model of the molecule's structure is refined by least-squares fitting of the calculated radial distribution curve to the experimental data to obtain the precise bond lengths and angles.



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Gas Electron Diffraction Workflow

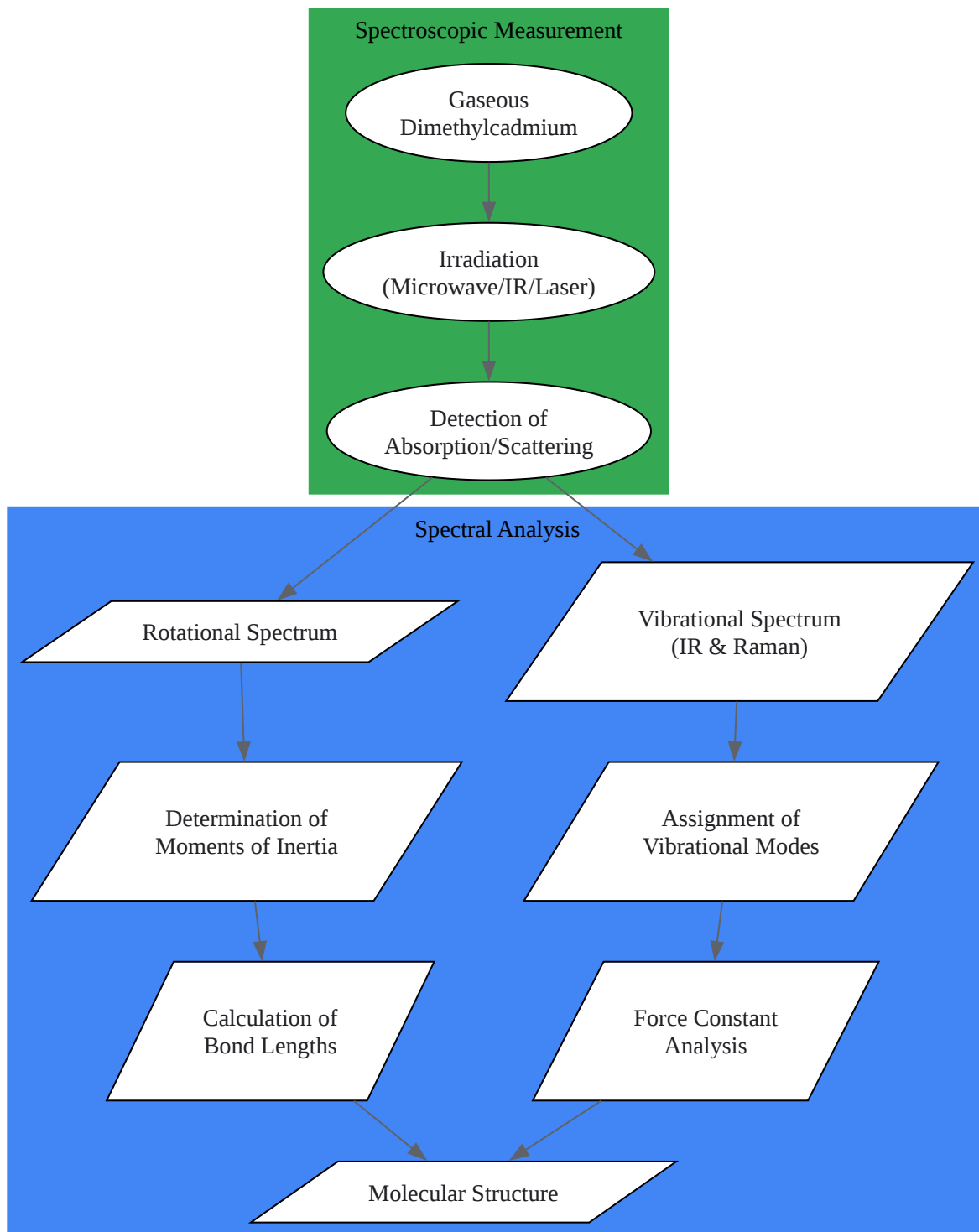
Rotational and Vibrational Spectroscopy

Rotational and vibrational (infrared and Raman) spectroscopy provide detailed information about the energy levels of a molecule, from which its geometric structure and bonding characteristics can be derived.

Methodology:

- Sample Preparation: A gaseous sample of **dimethylcadmium** is introduced into a sample cell at a low pressure.
- Spectrometer Setup:
 - Rotational Spectroscopy (Microwave): The sample is irradiated with microwave radiation of varying frequency.
 - Vibrational Spectroscopy (Infrared/Raman):
 - Infrared (IR): The sample is exposed to infrared radiation.

- Raman: The sample is irradiated with a monochromatic laser beam, and the scattered light is collected.
- Spectral Acquisition:
 - Rotational: The absorption of microwave radiation is measured as a function of frequency, revealing the rotational transitions.
 - IR: The absorption of infrared radiation is measured, showing the vibrational modes that have a changing dipole moment.
 - Raman: The inelastically scattered light is analyzed to observe vibrational modes that involve a change in polarizability.
- Data Analysis:
 - Rotational Spectra: The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule. For a linear molecule like **dimethylcadmium**, this allows for the precise calculation of the Cd—C bond length.
 - Vibrational Spectra: The positions and intensities of the peaks in the IR and Raman spectra are used to identify the fundamental vibrational frequencies of the molecule. These frequencies provide information about the strength of the chemical bonds and can be used in conjunction with theoretical models to refine the molecular structure.



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Spectroscopic Structure Determination

Conclusion

The molecular structure of **dimethylcadmium** in the gas phase is characterized by a linear C—Cd—C arrangement. High-resolution spectroscopic techniques have enabled the precise determination of the Cd—C bond length. While the parameters of the methyl groups have not been as rigorously determined experimentally in the gas phase, they are understood to adopt a standard tetrahedral geometry. The combination of gas-phase experimental data provides a clear and detailed picture of this fundamental organometallic molecule.

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